molecular formula C11H13N3O2 B3012692 3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid CAS No. 924832-42-8

3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid

Cat. No. B3012692
CAS RN: 924832-42-8
M. Wt: 219.244
InChI Key: LAJGKMSQNZIEHN-UHFFFAOYSA-N
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Description

3-(5-amino-1-methyl-1H-benzimidazol-2-yl)propanoic acid, also known as 5-amino-1-methylbenzimidazole-2-propionic acid (AMBP) is an important organic compound used in various scientific applications. It is a derivative of the benzimidazole class of compounds, which are known for their diverse biological activities. AMBP is a versatile compound with a wide range of applications in the fields of medical, pharmaceutical, and biotechnological research.

Scientific Research Applications

  • Synthesis of Novel Compounds

    It's used as a precursor in the synthesis of new compounds. For instance, Ghandi et al. (2011) utilized 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid in a one-pot reaction to synthesize novel benzimidazole-fused 1,4-diazepine-5-ones (Ghandi, Zarezadeh, & Taheri, 2011).

  • Co-crystallization Studies

    Zhai et al. (2017) demonstrated its utility in co-crystallization studies, forming complex compounds with carboxylic acids (Zhai et al., 2017).

  • Fluorescence Applications

    Wei et al. (2006) explored its use in fluorescence applications, particularly in developing the {M(CO)3}+ core for fluorescent rhenium tricarbonyl core complexes (Wei, Babich, Ouellette, & Zubieta, 2006).

  • Synthesis of Derivatives with Therapeutic Potential

    Ayalp (1989) synthesized derivatives of 3-(1H-benzimidazole-2) propanoic acid, demonstrating potential analgetic properties in some compounds (Ayalp, 1989).

  • Structural Studies

    Liu et al. (2012) conducted structural studies on a benzimidazole derivative, examining its hydrogen bonding and crystal formation (Liu, Zhang, Cai, Xu, & Shen, 2012).

  • Microwave Assisted Synthesis

    Vyas et al. (2008) employed it in the microwave-assisted synthesis of 2-substituted benzimidazoles, followed by biological assay for antimicrobial activities (Vyas, Swarnkar, Mehta, Joshi, Ameta, & Punjabi, 2008).

  • Angiotensin II Receptor Antagonist Synthesis

    Kubo et al. (1993) synthesized a series of benzimidazolecarboxylic acids, investigating their role as angiotensin II receptor antagonists (Kubo, Kohara, Imamiya, Sugiura, Inada, Furukawa, Nishikawa, & Naka, 1993).

properties

IUPAC Name

3-(5-amino-1-methylbenzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-14-9-3-2-7(12)6-8(9)13-10(14)4-5-11(15)16/h2-3,6H,4-5,12H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJGKMSQNZIEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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